tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-methylcarbamate
Description
tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-methylcarbamate is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as synthetic auxiliaries in organic synthesis
Properties
IUPAC Name |
tert-butyl N-(benzotriazol-1-ylmethyl)-N-methylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2/c1-13(2,3)19-12(18)16(4)9-17-11-8-6-5-7-10(11)14-15-17/h5-8H,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRNRVDPACOLTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CN1C2=CC=CC=C2N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-methylcarbamate typically involves the reaction of benzotriazole with tert-butyl N-methylcarbamate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-methylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The benzotriazole moiety can participate in nucleophilic substitution reactions, where the triazole ring acts as a leaving group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzotriazole ring, leading to the formation of different oxidation states and derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
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Antimicrobial Activity :
- Research has demonstrated that benzotriazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to tert-butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-methylcarbamate have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus .
- A study highlighted that certain benzotriazole derivatives can act as potent antimicrobial agents due to their ability to disrupt bacterial cell membranes .
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Antiparasitic Activity :
- Benzotriazole derivatives have been explored for their antiparasitic properties. For example, a derivative was found to have significant activity against Trypanosoma cruzi, the causative agent of Chagas disease. The compound's mechanism involves inhibiting the growth of the parasite in vitro .
- The effectiveness of benzotriazole-based compounds against protozoan parasites points to their potential as new therapeutic agents in treating parasitic infections .
-
Cancer Research :
- The compound has been investigated for its role in inhibiting specific cancer cell lines. Studies indicate that benzotriazole derivatives can inhibit the proliferation of melanoma and colon cancer cells by targeting specific molecular pathways .
- The structure-activity relationship studies suggest that modifications to the benzotriazole scaffold can enhance its anticancer efficacy .
Agricultural Applications
- Pesticide Development :
- The unique chemical structure of this compound makes it a candidate for developing novel pesticides. Its ability to interact with biological systems can be harnessed to create effective pest control agents .
- Research into similar compounds has shown promising results in controlling agricultural pests while minimizing environmental impact .
Materials Science Applications
- UV Stabilizers :
- Due to its chemical properties, this compound can be utilized as a UV stabilizer in plastics and coatings. Benzotriazoles are well-known for their ability to absorb UV radiation and prevent degradation of materials .
- This application is particularly relevant in industries where material longevity under sunlight exposure is critical.
Case Studies
Mechanism of Action
The mechanism of action of tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-methylcarbamate involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, depending on the biological context .
Comparison with Similar Compounds
tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-methylcarbamate can be compared with other benzotriazole derivatives such as:
1H-Benzotriazole: A simpler benzotriazole derivative used as a corrosion inhibitor and in the synthesis of more complex compounds.
N,N’-Bis[4-(1H(2H)-benzotriazol-1(2)-yl)phenyl]alkyldicarboxamides: These compounds have been studied for their cytotoxicity and antiviral activity.
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and applications compared to other benzotriazole derivatives.
Biological Activity
tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-methylcarbamate is a compound that combines a robust carbamate structure with a versatile benzotriazole moiety. This unique combination enhances its biological activity and applicability in medicinal chemistry and materials science. The compound's molecular formula is with a molecular weight of approximately 304.3874 g/mol .
Biological Activity Overview
Benzotriazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and antiprotozoal properties. The presence of the benzotriazole ring in this compound suggests potential bioactivity due to its established interactions with various biological targets.
Key Biological Activities:
- Antimicrobial Activity : Compounds containing benzotriazole structures have demonstrated significant antimicrobial effects against various bacterial strains such as Escherichia coli and Bacillus subtilis .
- Antifungal Properties : Certain derivatives have shown effectiveness against fungal pathogens, including Candida albicans, with minimum inhibitory concentrations (MICs) ranging from 1.6 μg/ml to 25 μg/ml .
- Antiparasitic Activity : Research indicates that benzotriazole derivatives can inhibit protozoan parasites such as Trypanosoma cruzi, showing dose-dependent growth inhibition .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Benzotriazoles have been shown to inhibit protein kinases, which play crucial roles in cellular signaling pathways .
- Interaction with Cell Membranes : The hydrophobic nature of the tert-butyl group may enhance membrane permeability, allowing the compound to exert its effects more effectively .
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of related compounds featuring benzotriazole moieties:
| Compound Name | Biological Activity | MIC (μg/ml) | Notes |
|---|---|---|---|
| Benzotriazole Derivative A | Antimicrobial | 5 - 20 | Effective against E. coli |
| Benzotriazole Derivative B | Antifungal | 1.6 - 25 | Effective against C. albicans |
| Benzotriazole Derivative C | Antiparasitic | 50 (IC50) | Effective against T. cruzi |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various benzotriazole derivatives against common bacterial strains. The results indicated that compounds with bulky hydrophobic groups exhibited enhanced activity compared to smaller analogs, highlighting the importance of structural features in biological efficacy .
Case Study 2: Antifungal Activity
In another investigation, derivatives of benzotriazole were tested for antifungal properties against Aspergillus niger. The introduction of halogen substituents on the benzotriazole ring significantly increased antifungal potency, demonstrating structure-activity relationships that could be exploited for drug development .
Q & A
Q. How is tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-methylcarbamate synthesized in laboratory settings?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, benzotriazole derivatives are often prepared by reacting 1H-benzotriazole with a bromomethyl intermediate (e.g., 2-bromomethylisoindole-1,3-dione) in the presence of a base like triethylamine. The tert-butyl carbamate group is introduced using tert-butyl chloroformate (Boc anhydride) under anhydrous conditions. Reaction optimization may involve controlling temperature (e.g., reflux in ethanol) and stoichiometry to minimize by-products. Post-synthesis purification via column chromatography or recrystallization is critical to achieving high purity (>95%) .
Q. What are the recommended methods for characterizing the purity and structure of this compound?
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are used to confirm molecular structure. For instance, the tert-butyl group typically appears as a singlet at ~1.4 ppm in 1H NMR, while benzotriazole protons resonate between 7.5–8.5 ppm .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
- X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural confirmation, including bond lengths and angles. Software like SHELXL is used for refinement, with attention to hydrogen bonding and torsional angles .
- Elemental Analysis: Validates elemental composition (C, H, N) within ±0.4% of theoretical values.
Q. What safety precautions are necessary when handling this compound in the lab?
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation: Use fume hoods to prevent inhalation of vapors or dust.
- Storage: Store refrigerated (2–8°C) in airtight containers away from ignition sources. Reseal containers tightly to prevent moisture absorption .
- Spill Management: Absorb spills with inert material (e.g., sand) and dispose of as hazardous waste.
Advanced Research Questions
Q. How can X-ray crystallography resolve challenges in molecular structure refinement for this compound?
X-ray crystallography using SHELXL allows precise refinement of disordered moieties (e.g., tert-butyl groups) and hydrogen bonding networks. Challenges include:
- Disorder Modeling: Apply "PART" instructions in SHELXL to model rotational disorder in bulky tert-butyl groups .
- Hydrogen Bonding: Use PLATON or Mercury software to analyze C—H⋯O/N interactions, which stabilize crystal packing. For example, intramolecular hydrogen bonds in benzotriazole derivatives often exhibit donor-acceptor distances of 2.5–3.0 Å .
- Twinned Data: Employ TWIN/BASF commands in SHELXL for twinned crystals, ensuring accurate R-factor convergence (<0.05) .
Q. What role do hydrogen bonding and π-π interactions play in the solid-state properties of benzotriazole carbamates?
Benzotriazole rings engage in π-π stacking (3.5–4.0 Å interplanar distances), enhancing thermal stability. Hydrogen bonds (e.g., N—H⋯O=C) between carbamate groups and adjacent molecules form 2D networks, influencing melting points and solubility. For example, in N-(1H-benzotriazol-1-ylmethyl)phthalimide, C—H⋯O bonds (2.7 Å) create a rigid conformation, reducing solubility in polar solvents .
Q. How can researchers address discrepancies between computational predictions and experimental spectroscopic data?
- DFT Calculations: Compare optimized geometries (B3LYP/6-31G*) with X-ray data to identify conformational mismatches. Adjust torsional angles in computational models to match observed dihedral angles (e.g., 70.2° in benzotriazole-phthalimide hybrids) .
- NMR Chemical Shift Prediction: Use GIAO methods in Gaussian or ACD/Labs to simulate shifts. Deviations >0.5 ppm may indicate solvent effects or proton exchange processes.
- Dynamic Effects: Variable-temperature NMR can reveal fluxional behavior not captured in static computations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
